molecular formula C21H19N3O2 B11652610 3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine

3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11652610
M. Wt: 345.4 g/mol
InChI Key: MBRAMSKXQPRQKT-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a phenyl diazenyl group, and a dihydrobenzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzoyl chloride to form an intermediate, which is then subjected to diazotization and subsequent coupling with a suitable benzoxazine precursor. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent recovery, and purification processes ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-6-[(1E)-2-PHENYLDIAZEN-1-YL]-3,4-DIHYDRO-2H-1,3-BENZOXAZINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene

InChI

InChI=1S/C21H19N3O2/c1-25-20-10-8-19(9-11-20)24-14-16-13-18(7-12-21(16)26-15-24)23-22-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3

InChI Key

MBRAMSKXQPRQKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2

Origin of Product

United States

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